N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide
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Overview
Description
N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide is a complex organic compound that features a carbazole moiety. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and as intermediates in pharmaceutical synthesis. This compound, in particular, is notable for its potential use in various scientific research fields due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide typically involves multiple steps, starting with the preparation of the carbazole derivative. One common method involves the Suzuki coupling reaction, where a boronic acid derivative of carbazole is reacted with an aryl halide under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nitration using nitric acid and sulfuric acid mixture at low temperatures.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways due to its structural similarity to certain bioactive molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may interact with various enzymes, inhibiting their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropoxy)phenyl)acetamide
- 3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl
- 3,5-Di(9H-carbazol-9-yl)tetraphenylsilane
Uniqueness
N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide is unique due to its specific structural configuration, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications.
Properties
IUPAC Name |
N-[4-(3-carbazol-9-yl-2-hydroxypropoxy)phenyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-17(27)25(2)18-11-13-20(14-12-18)29-16-19(28)15-26-23-9-5-3-7-21(23)22-8-4-6-10-24(22)26/h3-14,19,28H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEMAXKNMDGAPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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